Bisoprolol-d5
CAS No.: 1189881-87-5
Cat. No.: VC0020595
Molecular Formula: C18H31NO4
Molecular Weight: 330.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189881-87-5 |
---|---|
Molecular Formula | C18H31NO4 |
Molecular Weight | 330.48 |
IUPAC Name | 1,1,2,3,3-pentadeuterio-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
Standard InChI | InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i11D2,13D2,17D |
Standard InChI Key | VHYCDWMUTMEGQY-FFNOJTKMSA-N |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |
Introduction
Chemical Properties and Structure
Molecular Formula and Weight
Bisoprolol-d5 exists in different forms, with the free base and hemifumarate salt being the most commonly encountered in research and analytical settings. The table below summarizes the key physicochemical properties of both forms:
Property | Bisoprolol-d5 (Free Base) | Bisoprolol Hemifumarate D5 |
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Molecular Formula | C18H26D5NO4 | C18H26NO4D5 · 1/2 C4H4O4 |
Molecular Weight | 330.5 | 388.52 |
CAS Number | 1189881-87-5 | Not Available |
Catalogue Numbers | VLCS-00481 (Vivan) | VLDL-00240 (Vivan) |
These distinct chemical identifiers are crucial for researchers seeking to acquire the appropriate form for specific analytical applications .
Chemical Name and Synonyms
The full IUPAC name for Bisoprolol-d5 is (R)-1-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1,1,2,3,3-d5-2-ol . Alternative naming conventions include 1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d5 (2E)-2-butenedioate (2:1) (salt) for the hemifumarate form . This comprehensive nomenclature precisely identifies the positions of deuterium substitution within the molecular structure.
Structural Characteristics
Bisoprolol-d5 maintains the core pharmacophore structure of bisoprolol, including the key functional groups responsible for its beta-blocking activity. The deuterium atoms are strategically positioned at carbons 1, 1, 2, 3, and 3 of the propanol chain, which contains the secondary alcohol group and the isopropylamino substituent . This specific deuteration pattern provides optimal stability and minimal exchange with environmental hydrogen atoms, ensuring the compound's integrity during analytical procedures.
The phenoxy ring and isopropoxy-ethoxy-methyl side chain remain unchanged from the parent molecule, preserving the core structure that interacts with beta-1 adrenergic receptors. This strategic deuteration approach ensures that while the compound behaves virtually identically to bisoprolol in chemical and biological systems, it can be readily distinguished during mass spectrometric analysis .
Applications and Uses
Analytical Applications
Bisoprolol-d5 serves as a critical reference standard in various analytical methods, particularly those involving mass spectrometry. Its primary applications include:
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Internal standardization for quantitative determination of bisoprolol in pharmaceutical formulations and biological samples
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Analytical method development and validation (AMV) for regulatory submissions
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Quality control testing in pharmaceutical manufacturing processes
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Stability-indicating assay development to assess drug degradation
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Impurity profiling of bisoprolol drug substances and products
The compound is particularly valuable in Abbreviated New Drug Applications (ANDA), where accurate quantitation of bisoprolol and its impurities is essential for regulatory approval .
Research Applications
Beyond routine analytical testing, Bisoprolol-d5 contributes to fundamental research in pharmaceutical sciences:
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Metabolic pathway elucidation studies for bisoprolol
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Absorption, distribution, metabolism, and excretion (ADME) investigations
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Comparative bioavailability and bioequivalence studies
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Research into drug-drug interactions involving bisoprolol
Relationship to Parent Compound Bisoprolol
Comparison with Non-deuterated Bisoprolol
While primarily used as an analytical tool rather than a therapeutic agent, understanding the relationship between Bisoprolol-d5 and conventional bisoprolol provides important context. Bisoprolol functions as a selective beta-1 adrenergic receptor antagonist, reducing heart rate, myocardial contractility, and cardiac output. It also acts in the juxtaglomerular cells of human kidneys, reducing renin release and blocking the renin-angiotensin system .
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